(1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine
Overview
Description
“(1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine” is a complex organic compound that contains several functional groups: a cyclopropyl group, a pyridinyl group, and a pyrazolyl group. These groups are common in many pharmaceuticals and synthetic compounds due to their unique chemical properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. For instance, the cyclopropane ring is known for its ring strain and reactivity . The nitrogen-containing rings (pyridinyl and pyrazolyl) could potentially undergo reactions like substitution, reduction, or coordination with metal ions .
Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
One of the applications of compounds structurally similar to (1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine involves their use as chemical inhibitors of Cytochrome P450 (CYP) isoforms in human liver microsomes. These inhibitors are crucial for studying drug metabolism and predicting drug-drug interactions. Specifically, compounds like 3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine (PPM) have been evaluated for their potency and selectivity as inhibitors, showcasing their potential as tools for CYP phenotyping. This is particularly relevant for CYP2A6, where such inhibitors could replace traditional ones like tranylcypromine due to their selectivity, thus contributing to a more accurate assessment of drug metabolism and interactions (Khojasteh et al., 2011).
Heterocyclic N-oxide Molecules in Synthesis and Drug Applications
Heterocyclic N-oxide derivatives, including those synthesized from pyridine, exhibit significant potential in organic synthesis, catalysis, and medicinal applications. These compounds are recognized for their versatility as synthetic intermediates and their biological importance, demonstrated through their activities such as anticancer, antibacterial, and anti-inflammatory. The pyridin-3-yl moiety, similar to that found in this compound, plays a crucial role in these applications, highlighting the broad utility of such structures in developing novel chemistry and drug candidates (Li et al., 2019).
Synthesis and Bioevaluation of Pyrazole Derivatives
Compounds containing the pyrazole core, such as this compound, are synthesized and evaluated for various biological activities. Pyrazole derivatives are known for their potential in agrochemical and pharmaceutical fields, exhibiting properties like antimicrobial, antifungal, antiviral, and antioxidant activities. The synthesis under different conditions, including microwave-assisted reactions, highlights the chemical versatility and the significant interest in exploring these compounds for new therapeutic agents (Sheetal et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazopyridines, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Biochemical Pathways
Cyclopropane, a structural motif in this compound, is widespread in natural products and is usually essential for biological activities .
Result of Action
Compounds with similar structures have shown a wide range of biological activities .
Properties
IUPAC Name |
[2-(cyclopropylmethyl)-5-pyridin-3-ylpyrazol-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-7-12-6-13(11-2-1-5-15-8-11)16-17(12)9-10-3-4-10/h1-2,5-6,8,10H,3-4,7,9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMALCDEMNAZFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CN=CC=C3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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